6-DEHYDRONANDROLONE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

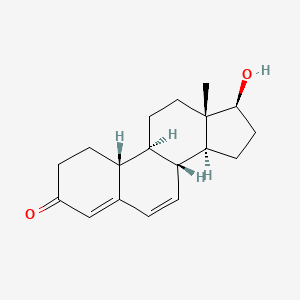

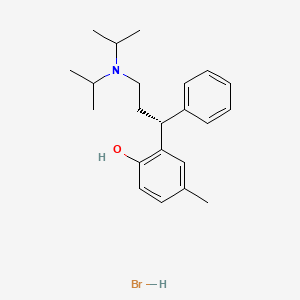

6-Dehydronandrolone is a non-aromatic steroid with estrogenic activities. It interacts with male-specific endogenous estrogen receptors and is a key precursor in the synthesis of C7-functionalized steroidal drugs .

作用机制

Mode of Action

The mode of action of 6-Dehydronandrolone involves a combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .

Biochemical Pathways

The biochemical pathway of this compound involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This is followed by a one-pot chemical dehydration and esterification to form this compound .

Result of Action

The result of the action of this compound is the formation of the compound itself through a series of biochemical reactions . The impressive thing is that the gram-scale synthesis of this compound has a separation yield of up to 93%, which is superior to the traditional chemical method (yield 68%), indicating its huge potential for industrial applications .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. This shows the great potential of this new technology in practical applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydronandrolone typically involves the use of 19-norandrostenedione as a starting material. A chemoenzymatic route has been developed for efficient synthesis, which includes the following steps :

Biohydroxylation: 19-norandrostenedione is converted to C7β-hydroxy-19-norandrostenedione using a combination of P450 monooxygenase and 17-ketosteroid reductase.

Chemical Dehydration and Esterification: The intermediate is then subjected to chemical dehydration and esterification to introduce a double bond and esterify the C17 position, resulting in this compound acetate.

Industrial Production Methods: The chemoenzymatic route is preferred for industrial production due to its higher yield (93%) and environmental benefits compared to traditional chemical synthesis methods, which have a lower yield (68%) and generate more waste .

化学反应分析

Types of Reactions: 6-Dehydronandrolone undergoes various chemical reactions, including:

Oxidation: Conversion to this compound acetate.

Reduction: Formation of 19-nortestosterone acetate.

Substitution: Introduction of functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Catalysts such as P450 monooxygenase.

Reduction: Reagents like hydroboron and aluminum trichloride.

Substitution: Use of N-bromosuccinimide for halogenation.

Major Products:

This compound acetate: A key intermediate in the synthesis of steroidal drugs.

19-Nortestosterone acetate: Another important steroidal compound

科学研究应用

6-Dehydronandrolone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of C7-functionalized steroidal drugs.

Biology: Studied for its interaction with estrogen receptors.

Medicine: Key intermediate in the synthesis of drugs like fulvestrant (used in breast cancer treatment), tibolone (used for menopausal symptoms), and mibolone (an anabolic steroid)

Industry: Preferred for its efficient and environmentally friendly synthesis route

相似化合物的比较

- Androstenedione

- Androstanolone

- Boldenone

- Clostebol

- Danazol

Comparison: 6-Dehydronandrolone is unique due to its non-aromatic structure and specific interaction with male-specific estrogen receptors. Its efficient synthesis route and high yield make it a preferred choice for industrial applications compared to other similar compounds .

属性

CAS 编号 |

14531-84-1 |

|---|---|

分子式 |

C18H24O2 |

分子量 |

272.4 g/mol |

IUPAC 名称 |

(8R,9R,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14-,15+,16-,17-,18-/m0/s1 |

InChI 键 |

HFLHHQWDPZNOPI-PCCRXHMLSA-N |

SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O |

规范 SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Q1: What is the significance of 6-Dehydronandrolone in pharmaceutical synthesis?

A: this compound acetate serves as a crucial precursor in synthesizing various C7-functionalized steroidal drugs. [] Its unique structure allows for modifications at the C7 position, opening avenues for developing new pharmaceuticals with potentially improved properties.

Q2: Can you describe a novel synthetic approach for this compound acetate?

A: Researchers have developed a chemoenzymatic route for efficiently synthesizing this compound acetate. [] This approach offers a potentially more sustainable and cost-effective alternative to traditional synthetic methods.

Q3: How is this compound utilized in the synthesis of Fulvestrant?

A: this compound acetate is a key starting material in a novel synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. [] The synthesis utilizes a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene reagent to this compound acetate, forming the crucial carbon-carbon bond for Fulvestrant's structure. [] This method offers a potentially more efficient and cost-effective way to produce this important drug.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)